PNU-EDA-Gly5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H54N8O17 |

|---|---|

Molecular Weight |

954.9 g/mol |

IUPAC Name |

(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |

InChI |

InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1 |

InChI Key |

FPNZMZXGKLMJHY-NACPDEOESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

PNU-EDA-Gly5: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-EDA-Gly5 is a critical component in the development of next-generation antibody-drug conjugates (ADCs), serving as a linker-payload system. It comprises the highly potent cytotoxic agent PNU-159682, connected to a hydrophilic oligo-glycine linker (EDA-Gly5). This guide provides an in-depth exploration of the mechanism of action of this compound, focusing on the activity of its payload, PNU-159682, once released within the target cancer cell. This document outlines the molecular interactions, signaling pathways, and cellular consequences of PNU-159682 activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: PNU-159682

The therapeutic activity of an ADC utilizing this compound is dependent on the targeted delivery and subsequent intracellular release of the PNU-159682 payload. PNU-159682 is a potent metabolite of the anthracycline nemorubicin and exerts its cytotoxic effects primarily through two coordinated mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2][3]

DNA Intercalation and Topoisomerase II Inhibition

Upon release into the cell, PNU-159682 intercalates into the DNA double helix. This physical insertion between base pairs distorts the DNA structure, creating a roadblock for essential cellular processes such as DNA replication and transcription.[2]

Furthermore, PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological challenges that arise during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase II and DNA, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).

Induction of DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade is initiated by sensor proteins, primarily Ataxia Telangiectasia Mutated (ATM) kinase, which recognize the DNA lesions. Activated ATM then phosphorylates a range of downstream targets, including the checkpoint kinase 2 (Chk2). This cascade ultimately leads to the activation of p53 and the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, predominantly in the S-phase. This S-phase arrest is a distinctive feature of PNU-159682 compared to other anthracyclines like Doxorubicin, which typically induce a G2/M phase block. The cell cycle arrest provides an opportunity for the cell to repair the DNA damage; however, the overwhelming level of damage induced by PNU-159682 often leads to the initiation of apoptosis.

Quantitative Data

The cytotoxic potency of PNU-159682 has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) |

| HT-29 | Colon Carcinoma | - | 0.577 |

| A2780 | Ovarian Carcinoma | - | 0.39 |

| DU145 | Prostate Carcinoma | - | 0.128 |

| EM-2 | - | - | 0.081 |

| Jurkat | T-cell Leukemia | - | 0.086 |

| CEM | T-cell Leukemia | - | 0.075 |

| SKRC-52 | Renal Cell Carcinoma | 25 | - |

| BJAB.Luc | Burkitt's Lymphoma | 0.10 | - |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | - |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | - |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 | - |

Data compiled from multiple sources.

Table 2: Comparative Potency of PNU-159682

| Compound | Fold-Potency Increase vs. MMDX | Fold-Potency Increase vs. Doxorubicin |

| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 |

MMDX (Nemorubicin) is the parent compound of PNU-159682. Data reflects the significantly higher potency of the metabolite.

Topoisomerase II Inhibition:

While PNU-159682 is a known topoisomerase II inhibitor, specific IC50 values for direct enzymatic inhibition are not consistently reported in publicly available literature. One study noted that PNU-159682 weakly inhibits topoisomerase II unknotting activity at a concentration of 100 μM. Its profound cytotoxicity is a more frequently quantified measure of its activity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PNU-159682 in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

-

Cell Fixation: Carefully remove the culture medium. Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times by submerging in a container of slow-running tap water. Remove excess water by tapping the plate on paper towels and allow to air dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol describes the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells with and without PNU-159682 for the desired duration. Harvest approximately 1 x 10^6 cells per sample by trypsinization or scraping.

-

Washing: Wash the cells by resuspending in 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this step.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS and incubate for 1 minute. Centrifuge again and discard the supernatant. Resuspend the pellet in 200 µL of RNase A solution and incubate at 37°C for 15-30 minutes to degrade RNA.

-

PI Staining: Add 200 µL of PI staining solution to each sample. Incubate at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate red channel (e.g., FL2 or FL3). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of a this compound based ADC.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Caption: Proposed mechanism for the intracellular cleavage of the EDA-Gly5 linker.

References

PNU-EDA-Gly5: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-EDA-Gly5 is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the highly cytotoxic anthracycline derivative, PNU-159682, attached to a hydrophilic pentaglycine linker via an ethylenediamine spacer. PNU-159682, a metabolite of the investigational drug nemorubicin, exerts its anti-tumor activity through the inhibition of DNA topoisomerase I, leading to DNA damage and cell cycle arrest. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its application in the targeted delivery of cytotoxic payloads to cancer cells.

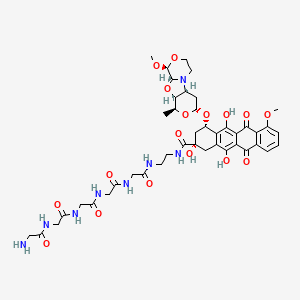

Structure and Components

This compound is a molecular conjugate with the chemical formula C43H54N8O17. Its structure is composed of two primary functional units: the cytotoxic payload, PNU-159682, and the EDA-Gly5 linker.

PNU-159682: The Cytotoxic Payload

PNU-159682 is a potent inhibitor of DNA topoisomerase I and a major metabolite of nemorubicin.[1][2][3][4][5] Its complex polycyclic structure is characteristic of anthracyclines.

Chemical Structure of PNU-159682: (A 2D chemical structure diagram of PNU-159682 would be presented here in a whitepaper format.)

Molecular Formula: C32H35NO13

EDA-Gly5: The Linker

The EDA-Gly5 linker is a hydrophilic spacer designed to connect the cytotoxic payload to a targeting moiety, typically a monoclonal antibody in the context of an ADC. The linker consists of two components:

-

EDA (Ethylenediamine): A short spacer unit.

-

Gly5 (Pentaglycine): A chain of five glycine residues, which enhances the solubility and pharmacokinetic properties of the conjugate.

The presence of the oligo-glycine motif also makes it a suitable substrate for enzyme-mediated conjugation techniques, such as those utilizing Sortase A.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, the general principles involve the conjugation of the PNU-159682 payload to the EDA-Gly5 linker. This process typically involves standard peptide coupling chemistries.

A common strategy for creating similar drug-linker conjugates for ADCs is through Sortase-mediated antibody conjugation (SMAC). This enzymatic approach provides a site-specific and homogenous conjugation, improving the therapeutic index of the resulting ADC.

General Experimental Protocol for Sortase-Mediated Conjugation

This protocol outlines the general steps for conjugating a Gly5-modified payload, such as this compound, to a targeting antibody engineered with a Sortase recognition motif (e.g., LPETG).

-

Preparation of Components:

-

Antibody: The targeting monoclonal antibody is expressed with a C-terminal LPETG sortase recognition motif.

-

Payload-Linker: this compound is synthesized with an N-terminal pentaglycine sequence.

-

Sortase A: Recombinant Sortase A enzyme is produced and purified.

-

-

Conjugation Reaction:

-

The LPETG-tagged antibody, the Gly5-modified payload (this compound), and Sortase A are combined in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.5).

-

Typical molar ratios would involve an excess of the payload-linker to the antibody.

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 3.5 hours).

-

-

Purification of the ADC:

-

The reaction mixture is passed through a Protein A affinity chromatography column to capture the antibody and ADC, while removing the excess payload-linker and Sortase A enzyme.

-

The column is washed with an appropriate buffer.

-

The purified ADC is eluted from the column using a low pH elution buffer, which is immediately neutralized.

-

-

Characterization:

-

The resulting ADC is characterized by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm the drug-to-antibody ratio (DAR) and purity.

-

Below is a graphical representation of a general workflow for the synthesis and purification of an ADC using a this compound-like payload.

References

- 1. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | Drug-Linker Conjugates for ADC | MCE [medchemexpress.cn]

PNU-EDA-Gly5 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a pivotal class of biopharmaceuticals. These complex molecules are engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. PNU-EDA-Gly5 is an advanced linker-payload system designed for the development of next-generation ADCs. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in oncology research, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

The core components of this system are the payload, PNU-159682 , and the linker, EDA-Gly5 . PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor.[1] The EDA-Gly5 is a non-cleavable oligo-glycine linker that stably connects the payload to the antibody. The ethylenediamine (EDA) component is integral to the chemical conjugation to the anthracycline structure. This guide will delve into the technical details of how these components work in concert to create a powerful anti-cancer agent.

Mechanism of Action

The therapeutic strategy of an ADC built with this compound begins with the high specificity of the monoclonal antibody component, which targets a tumor-associated antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the antibody is degraded in the lysosome, leading to the release of the PNU-159682 payload, still attached to the Gly5-EDA linker fragment.

The released PNU-159682 then exerts its cytotoxic effect by intercalating into the DNA and inhibiting topoisomerase II.[1] This enzyme is crucial for resolving topological challenges in the DNA during replication and transcription. By trapping the topoisomerase II-DNA cleavage complex, PNU-159682 induces DNA double-strand breaks.[2][3] This significant DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily in the S-phase, and ultimately initiating programmed cell death (apoptosis).[4]

Signaling Pathway of PNU-159682-Induced Cytotoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PNU-159682 Linker Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of PNU-159682 as a potent payload for antibody-drug conjugates (ADCs). It delves into its mechanism of action, quantitative cytotoxicity and efficacy data, detailed experimental protocols for its evaluation, and various linker strategies employed in its development.

Introduction to PNU-159682

PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1] It is a major active metabolite of nemorubicin, formed in human liver microsomes.[1] Due to its extreme potency, PNU-159682 is not suitable for conventional chemotherapy but has emerged as a promising payload for ADCs, enabling targeted delivery to cancer cells and minimizing systemic toxicity.[1][2]

Mechanism of Action

PNU-159682 exerts its cytotoxic effects through a dual mechanism of action that ultimately leads to apoptotic cell death. Its primary modes of action are:

-

DNA Intercalation: The planar anthracycline core of PNU-159682 inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: PNU-159682 also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks, a highly lethal form of DNA damage.

This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which, if the damage is irreparable, culminates in the activation of apoptotic pathways and programmed cell death.

Furthermore, PNU-159682 has been shown to induce immunogenic cell death (ICD).[3] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

PNU-159682 Mechanism of Action

Quantitative Data

In Vitro Cytotoxicity

PNU-159682 has demonstrated exceptional potency against a wide range of human tumor cell lines, with IC50 values often in the sub-nanomolar range. Its cytotoxicity is significantly higher than that of its parent compound, nemorubicin, and the commonly used anthracycline, doxorubicin.

| Cell Line | Cancer Type | PNU-159682 IC70 (nM) |

| HT-29 | Colon | 0.577 |

| A2780 | Ovarian | 0.39 |

| DU145 | Prostate | 0.128 |

| EM-2 | Leukemia | 0.081 |

| Jurkat | Leukemia | 0.086 |

| CEM | Leukemia | 0.075 |

In Vivo Efficacy

Preclinical studies in xenograft models have confirmed the potent anti-tumor activity of PNU-159682 and its ADC formulations.

| Model | Treatment | Dose & Schedule | Outcome | Reference |

| Disseminated murine L1210 leukemia | PNU-159682 | 15 µg/kg, single i.v. dose | 29% increase in life span | |

| MX-1 human mammary carcinoma xenograft | PNU-159682 | 4 µg/kg, i.v., q7dx3 | Tumor regression in all treated animals | |

| NSCLC and Colorectal Cancer PDX models | hCD46-19 ADC | 1.0 mg/kg, single dose | Complete tumor regression and durable responses |

Linker Technology for PNU-159682 ADCs

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. The choice of linker influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index. Both cleavable and non-cleavable linkers have been explored for PNU-159682.

Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.

-

Peptide Linkers: These linkers, such as the valine-citrulline (VC) linker, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

-

Disulfide Linkers: These are cleaved in the reducing environment of the cytoplasm.

-

EDA-Gly3 Linker: This linker, composed of ethylenediamine and a triglycine peptide, has been used for PNU-159682 conjugation and is susceptible to enzymatic cleavage.

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.

-

Pentaglycine (Gly5) Linker: This non-cleavable linker has been used in combination with sortase-mediated antibody conjugation (SMAC) technology to generate homogeneous PNU-159682 ADCs.

PNU-159682 Linker Strategies

Experimental Protocols

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of PNU-159682 or its ADCs against adherent cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

PNU-159682 or ADC of interest

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Drug Treatment: Treat cells with serial dilutions of PNU-159682 or ADC and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Wash the plates five times with deionized water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

SRB Assay Workflow

In Vivo Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PNU-159682 ADC in a subcutaneous xenograft model, such as the MX-1 human breast cancer model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

MX-1 tumor cells or fragments

-

PNU-159682 ADC

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant MX-1 tumor cells or fragments into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the PNU-159682 ADC and vehicle control intravenously according to the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

PNU-159682 is an exceptionally potent cytotoxic agent with a well-defined mechanism of action, making it an attractive payload for the development of next-generation ADCs. The selection of an appropriate linker technology is paramount to harnessing its full therapeutic potential while ensuring a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of PNU-159682-based ADCs, from in vitro cytotoxicity to in vivo efficacy. Further research into novel linker strategies and combination therapies will continue to expand the clinical utility of this powerful anti-cancer agent.

References

The Role of the EDA-Gly5 Linker in Antibody-Drug Conjugate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic index, influencing both efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall stability of the ADC. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while also allowing for efficient cleavage and payload delivery within the target tumor cells.[1][] This technical guide provides an in-depth analysis of the EDA-Gly5 linker, a non-cleavable, glycine-rich linker, and its role in the stability of ADCs.

The EDA-Gly5 linker is composed of ethylenediamine (EDA) and a chain of five glycine (Gly) residues. This oligo-glycine composition provides flexibility and hydrophilicity, which can contribute to improved solubility and reduced aggregation of the ADC.[3][4] The payload associated with the EDA-Gly5 linker in several studies is PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin.[3] This guide will explore the stability profile of ADCs utilizing the EDA-Gly5 linker, the mechanism of action of its associated payload, and the experimental protocols used to assess its stability.

Data Presentation: Quantitative Stability of an EDA-Gly5 ADC

A key aspect of evaluating a linker's performance is its stability in biological matrices. The following table summarizes the in vitro serum stability of an anti-CD30 ADC, cAC10, conjugated with the PNU-159682 payload via a Gly5 linker (cAC10-Gly5-PNU). The data is derived from a study that monitored the concentration of the intact ADC and the total antibody (IgG) over time in serum from different species at 37°C.

| Species | Time (hours) | Intact ADC (% of initial) | Total IgG (% of initial) | Data Source |

| Mouse | 0 | 100 | 100 | |

| 24 | ~95 | ~100 | ||

| 48 | ~90 | ~100 | ||

| 96 | ~85 | ~100 | ||

| 168 | ~75 | ~100 | ||

| Rat | 0 | 100 | 100 | |

| 24 | ~98 | ~100 | ||

| 48 | ~95 | ~100 | ||

| 96 | ~90 | ~100 | ||

| 168 | ~85 | ~100 | ||

| Cynomolgus Monkey | 0 | 100 | 100 | |

| 24 | ~100 | ~100 | ||

| 48 | ~100 | ~100 | ||

| 96 | ~98 | ~100 | ||

| 168 | ~95 | ~100 | ||

| Human | 0 | 100 | 100 | |

| 24 | ~100 | ~100 | ||

| 48 | ~100 | ~100 | ||

| 96 | ~100 | ~100 | ||

| 168 | ~100 | ~100 |

Note: The percentages are estimated from the graphical data presented in the source. The data indicates excellent stability of the cAC10-Gly5-PNU conjugate in human and cynomolgus monkey serum over 7 days, with minimal loss of intact ADC. The stability is slightly lower in rat and mouse serum, suggesting some species-specific differences in linker/payload metabolism.

Experimental Protocols

In Vitro Serum/Plasma Stability Assay by ELISA

This protocol outlines a general method for assessing the in vitro stability of an ADC with an EDA-Gly5 linker in serum or plasma using an enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the concentration of intact ADC and total antibody over time in a biological matrix.

Materials:

-

ADC with EDA-Gly5 linker (e.g., cAC10-Gly5-PNU)

-

Serum or plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well ELISA plates

-

Coating antibody (anti-human IgG)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Detection antibody for total IgG (e.g., HRP-conjugated anti-human IgG)

-

Detection antibody for intact ADC (e.g., anti-payload antibody)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration of 10 µg/mL in the serum or plasma of the desired species. As a control, prepare a parallel dilution in PBS. Incubate all samples at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each incubation mixture and immediately freeze at -80°C to halt any degradation.

-

ELISA for Total Antibody (IgG):

-

Coat a 96-well plate with an anti-human IgG capture antibody overnight at 4°C.

-

Wash the plate and block with blocking buffer for 1 hour at room temperature.

-

Add diluted serum/plasma samples and a standard curve of the unconjugated antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add an HRP-conjugated anti-human IgG detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Stop the reaction and measure the absorbance at 450 nm.

-

-

ELISA for Intact ADC:

-

Follow the same coating and blocking procedure as for the total antibody ELISA.

-

Add diluted serum/plasma samples and a standard curve of the intact ADC. Incubate for 2 hours at room temperature.

-

Wash the plate and add an anti-payload detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add a secondary HRP-conjugated antibody against the anti-payload antibody's host species. Incubate for 1 hour.

-

Wash, add substrate, stop the reaction, and measure absorbance.

-

-

Data Analysis: Calculate the concentration of total IgG and intact ADC at each time point using the respective standard curves. Plot the percentage of remaining total IgG and intact ADC relative to the 0-hour time point.

Drug-to-Antibody Ratio (DAR) Measurement by Mass Spectrometry

This protocol describes a general workflow for determining the average DAR of an ADC using liquid chromatography-mass spectrometry (LC-MS).

Objective: To assess the average number of drug-linker molecules conjugated to an antibody, which is a key indicator of ADC stability.

Materials:

-

ADC with EDA-Gly5 linker

-

Deglycosylating enzyme (e.g., PNGase F)

-

Reducing agent (e.g., DTT)

-

LC-MS system (e.g., Q-TOF)

-

Reversed-phase column (for reduced ADC) or size-exclusion column (for intact ADC)

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer. For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.

-

Reduced Mass Analysis: To analyze the light and heavy chains separately, reduce the interchain disulfide bonds by incubating the ADC with a reducing agent like DTT.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the different ADC species (for intact analysis) or the light and heavy chains (for reduced analysis) using an appropriate chromatographic method.

-

Acquire the mass spectra of the eluting species.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

-

For intact analysis, identify the peaks corresponding to the antibody with different numbers of attached drug-linkers.

-

For reduced analysis, identify the peaks for the unconjugated and conjugated light and heavy chains.

-

Calculate the average DAR by taking a weighted average of the different species based on their relative abundance (e.g., from peak areas in the chromatogram or intensities in the mass spectrum).

-

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This protocol provides a method for evaluating the propensity of an ADC to form aggregates.

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

-

ADC with EDA-Gly5 linker

-

SEC-HPLC system with a UV detector

-

SEC column suitable for monoclonal antibodies

-

Mobile phase (e.g., phosphate buffer with a suitable salt concentration)

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.

-

SEC-HPLC Analysis:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample.

-

Run the analysis under isocratic conditions.

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (high molecular weight species).

-

Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

-

Mandatory Visualizations

Signaling Pathway of PNU-159682 (Payload of EDA-Gly5)

Caption: Mechanism of action of the PNU-159682 payload.

Experimental Workflow for ADC Stability Assessment

Caption: Workflow for assessing the in vitro stability of an ADC.

Logical Relationships of Factors Affecting ADC Stability

Caption: Interplay of factors governing overall ADC stability.

References

- 1. De-Risk Your ADC Development Process With These Stability Considerations [bioprocessonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-EDA-Gly5: A Technical Guide to a Potent Topoisomerase I Inhibitor Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-EDA-Gly5 is a state-of-the-art linker-payload conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the highly potent anthracycline derivative, PNU-159682, a topoisomerase I inhibitor, connected to a hydrophilic pentaglycine (Gly5) linker with an ethylenediamine (EDA) spacer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important ADC component.

Core Components and Structure

This compound is a meticulously designed chemical entity for ADC development.[1][2][3] Its structure consists of two primary components:

-

Payload: PNU-159682, a potent derivative of the anthracycline nemorubicin, functions as the cytotoxic agent.[1][2]

-

Linker: An EDA-Gly5 linker provides a stable connection between the payload and a monoclonal antibody, ensuring controlled drug release.

The chemical structure facilitates its conjugation to antibodies, creating ADCs with a favorable therapeutic index.

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

The cytotoxic activity of this compound is driven by its payload, PNU-159682, which primarily targets DNA topoisomerase I. The mechanism unfolds through the following key steps:

-

Intercalation and Complex Stabilization: PNU-159682 intercalates into the DNA strand at the site of the topoisomerase I-mediated single-strand break. It then stabilizes the transient covalent complex formed between topoisomerase I and the cleaved DNA strand (Top1cc).

-

Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.

-

Induction of Double-Strand Breaks: When a replication fork encounters the stabilized Top1cc, it results in a lethal double-strand break.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.

Recent studies indicate that the DNA damage induced by PNU-EDA is partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, highlighting a distinct mode of action compared to other DNA-damaging agents.

Signaling Pathway for PNU-159682-Induced Cell Death

Caption: Mechanism of PNU-159682 induced cytotoxicity.

Quantitative Data

The potency of PNU-159682, both as a standalone agent and as a component of ADCs, has been demonstrated in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of PNU-159682

| Cell Line | IC50 (nM) | IC70 (nM) | Reference |

| SKRC-52 | 25 | - | |

| HT-29 | - | 0.577 | |

| A2780 | - | 0.39 | |

| DU145 | - | 0.128 | |

| EM-2 | - | 0.081 | |

| Jurkat | - | 0.086 | |

| CEM | - | 0.075 | |

| BJAB.Luc | 0.10 | - | |

| Granta-519 | 0.020 | - | |

| SuDHL4.Luc | 0.055 | - | |

| WSU-DLCL2 | 0.1 | - |

Table 2: In Vitro Cytotoxicity of anti-CD22-PNU-159682 ADC

| Cell Line | IC50 (nM) | Reference |

| BJAB.Luc | 0.058 | |

| Granta-519 | 0.030 | |

| SuDHL4.Luc | 0.0221 | |

| WSU-DLCL2 | 0.01 |

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound and its conjugates.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general workflow involves the conjugation of the PNU-159682 payload to the EDA-Gly5 linker. One published study mentions that the synthesis of Gly5-EDA-PNU was performed by Levena Biopharma.

Caption: Conceptual workflow for this compound synthesis.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound or PNU-159682 dissolved in DMSO

-

Nuclease-free water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of the inhibitor (this compound or PNU-159682). Include a "no inhibitor" control and a "no enzyme" control.

-

Enzyme Addition: Add human Topoisomerase I (1-2 units) to each reaction tube, except for the "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding DNA loading dye containing SDS or by another appropriate method.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer to separate the supercoiled and relaxed DNA isoforms.

-

Visualization: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and capture an image.

-

Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the "no inhibitor" control.

Caption: Workflow for Topoisomerase I DNA relaxation assay.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of the ADC that inhibits cell viability by 50% (IC50).

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound conjugated ADC

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization buffer to dissolve the crystals.

-

XTT Assay: Add the XTT reagent mixture and incubate for 2-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion

This compound is a highly promising linker-payload conjugate for the development of next-generation ADCs. Its potent topoisomerase I inhibitor payload, PNU-159682, combined with a stable and hydrophilic linker, offers the potential for highly effective and well-tolerated cancer therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working with this advanced ADC technology. Further investigation into its in vivo efficacy and safety in various tumor models will continue to elucidate its full therapeutic potential.

References

PNU-EDA-Gly5: A Technical Guide to its Biological Activity and Properties for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-EDA-Gly5 is a highly specialized linker-payload conjugate integral to the synthesis of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core biological activities, physicochemical properties, and the experimental methodologies for its application in cancer research. This compound is comprised of two key components: the highly potent cytotoxic agent PNU-159682, a DNA topoisomerase II inhibitor, and the EDA-Gly5 linker, an oligo-glycine peptide chain that facilitates conjugation to a monoclonal antibody.[1][2][3] The strategic combination of this potent payload with a specialized linker system offers significant potential for the development of targeted cancer therapies with enhanced efficacy and a favorable safety profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and integration into ADC constructs.

| Property | Value | Reference |

| Molecular Weight | 954.93 g/mol | [2] |

| Molecular Formula | C43H54N8O17 | [2] |

| Solubility | 10 mM in DMSO | |

| Storage | Powder: -20°C for up to 2 years. In DMSO: 4°C for 2 weeks or -80°C for 6 months. |

Biological Activity and Mechanism of Action

The profound biological activity of this compound is primarily driven by its cytotoxic payload, PNU-159682. This potent anthracycline derivative exerts its anti-tumor effects through a multi-faceted mechanism of action.

DNA Topoisomerase II Inhibition

PNU-159682 is a potent inhibitor of DNA topoisomerase II, an essential enzyme responsible for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. By intercalating into the DNA and stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which are highly cytotoxic to cancer cells.

Induction of DNA Damage and Cell Cycle Arrest

The formation of stable PNU-159682-DNA adducts triggers a robust DNA damage response within the cancer cell. This leads to the activation of cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle, a point of distinction from other anthracyclines like Doxorubicin which typically induce a G2/M phase arrest. This S-phase arrest prevents the cell from proceeding with DNA replication, ultimately leading to the initiation of programmed cell death.

Apoptosis and Immunogenic Cell Death

The extensive and irreparable DNA damage induced by PNU-159682 ultimately culminates in the activation of the apoptotic cascade. Furthermore, there is evidence to suggest that the cell death induced by PNU-159682 may be immunogenic. This form of cell death can stimulate an anti-tumor immune response, potentially leading to a more durable therapeutic effect by engaging the patient's own immune system to attack the tumor.

The following diagram illustrates the proposed signaling pathway for an ADC utilizing the this compound linker-payload.

Caption: Signaling pathway of a this compound based ADC.

Quantitative Cytotoxicity Data

The potency of ADCs constructed with this compound has been demonstrated in various cancer cell lines. The following table summarizes key in vitro cytotoxicity data.

| ADC Construct | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |

| cAC10-Gly5-PNU | CD30 | Karpas-299 | 1.8 | |

| cAC10-Gly5-PNU | CD30 | Karpas-299 | 1.1 | |

| Tras-Gly5-PNU | HER2 | SKBR3 | 2.7 | |

| Tras-Gly5-PNU | HER2 | T47D | 14.7 |

Experimental Protocols

The generation of a homogeneous and stable ADC with this compound can be achieved through site-specific conjugation technologies. The following protocol outlines the key steps for Sortase-mediated antibody conjugation (SMAC), a method that has been successfully employed for this purpose.

Antibody and Payload Preparation

-

Antibody Modification: The monoclonal antibody of interest is engineered to incorporate a sortase recognition motif (e.g., LPETG) at a specific site, often on the light or heavy chain.

-

Payload Modification: The this compound linker-payload is synthesized with an N-terminal glycine residue, which is essential for the sortase-mediated reaction.

Sortase-Mediated Conjugation Reaction

-

Reaction Mixture: The modified antibody and the glycine-tagged this compound are incubated in the presence of the enzyme Sortase A.

-

Reaction Conditions: The reaction is typically carried out in a suitable buffer (e.g., Tris-HCl with CaCl2) at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., several hours).

Purification of the ADC

-

Chromatography: The resulting ADC is purified from the reaction mixture to remove unconjugated antibody, excess payload, and the sortase enzyme. This is often achieved using a combination of affinity chromatography (e.g., Protein A to capture the antibody) and size-exclusion chromatography to separate the ADC from smaller molecules.

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Purity and Aggregation: The purity of the ADC and the extent of aggregation are assessed using Size Exclusion Chromatography (SEC).

-

In Vitro Cytotoxicity Assay: The biological activity of the purified ADC is evaluated in target-positive and target-negative cancer cell lines to determine its potency (IC50) and specificity.

The following diagram provides a high-level overview of the experimental workflow for generating a this compound ADC.

Caption: Experimental workflow for this compound ADC synthesis.

Conclusion

This compound represents a significant advancement in the field of ADC technology. The exceptional potency of its PNU-159682 payload, combined with the versatility of the EDA-Gly5 linker for site-specific conjugation, provides a powerful tool for the development of highly effective and targeted cancer therapies. This guide has provided a comprehensive overview of its biological activity, key properties, and the experimental framework for its application, offering a valuable resource for researchers and drug development professionals seeking to leverage this innovative linker-payload system.

References

The Potent Antitumor Activity of PNU-159682: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682, a major metabolite of the investigational anthracycline nemorubicin (MMDX), has emerged as a highly potent antitumor agent with a distinct mechanistic profile. This technical guide provides an in-depth analysis of the antitumor activity of PNU-159682, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The exceptional potency of PNU-159682, significantly surpassing that of its parent compound and other established anthracyclines like doxorubicin, positions it as a promising candidate for novel cancer therapeutics, particularly in the realm of antibody-drug conjugates (ADCs).

Metabolic Activation and Mechanism of Action

PNU-159682 is formed from its parent drug, nemorubicin, primarily in the liver. This bioactivation is a critical step, as PNU-159682 exhibits substantially greater cytotoxic potency than nemorubicin itself.

Metabolic Pathway

The conversion of nemorubicin to PNU-159682 is catalyzed by the cytochrome P450 enzyme CYP3A4, which is the major CYP isoform in the human liver.[1][2] This metabolic transformation is essential for the full antitumor potential of nemorubicin to be realized in vivo.

References

PNU-EDA-Gly5 in Cancer-Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-EDA-Gly5 is a linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the highly potent topoisomerase I inhibitor, PNU-159682, attached to a hydrophilic pentaglycine (Gly5) linker via an ethylenediamine (EDA) bridge.[1][2][3] PNU-159682, the active metabolite of the anthracycline nemorubicin, exhibits sub-nanomolar cytotoxicity against a broad range of cancer cell lines.[4][5] Its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest in the S-phase and subsequent programmed cell death (apoptosis). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative cytotoxicity data, relevant experimental protocols, and the key signaling pathways involved in the induction of cancer cell apoptosis.

Introduction

The therapeutic efficacy of traditional chemotherapy is often limited by a narrow therapeutic window and off-target toxicities. Antibody-Drug Conjugates (ADCs) represent a promising strategy to overcome these limitations by enabling the targeted delivery of highly potent cytotoxic agents to cancer cells. This compound has emerged as a valuable tool in ADC development due to the exceptional potency of its payload, PNU-159682. This document serves as a comprehensive resource for researchers and drug developers working with or interested in this compound and its application in cancer therapy.

Mechanism of Action

The cytotoxic activity of this compound is mediated by its payload, PNU-159682. Upon internalization of the ADC and subsequent release of the payload, PNU-159682 exerts its anti-cancer effects through a multi-step process:

-

DNA Intercalation and Topoisomerase I Inhibition: PNU-159682, like other anthracyclines, can intercalate into DNA. While some sources initially described it as a topoisomerase II inhibitor, more recent and specific studies have highlighted its role as a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage.

-

Induction of DNA Damage Response: The accumulation of DNA strand breaks triggers the DNA Damage Response (DDR) pathway. This is a crucial step in the cellular response to genotoxic stress.

-

S-Phase Cell Cycle Arrest: A key characteristic of PNU-159682-induced cytotoxicity is the arrest of the cell cycle in the S-phase. This is in contrast to other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest. The S-phase arrest is mediated by the activation of the ATR-Chk1 signaling axis, a critical component of the intra-S phase checkpoint.

-

Apoptosis Induction: The sustained DNA damage and cell cycle arrest ultimately lead to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.

Quantitative Data: Cytotoxicity of PNU-159682

The following tables summarize the in vitro cytotoxicity of PNU-159682 across a range of human cancer cell lines.

Table 1: IC70 Values of PNU-159682 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC70 (nM) |

| HT-29 | Colon Carcinoma | 0.577 |

| A2780 | Ovarian Carcinoma | 0.39 |

| DU145 | Prostate Carcinoma | 0.128 |

| EM-2 | - | 0.081 |

| Jurkat | T-cell Leukemia | 0.086 |

| CEM | T-cell Leukemia | 0.075 |

Table 2: IC50 Values of PNU-159682 in Non-Hodgkin Lymphoma (NHL) Cell Lines

| Cell Line | IC50 (nM) |

| BJAB.Luc | 0.10 |

| Granta-519 | 0.020 |

| SuDHL4.Luc | 0.055 |

| WSU-DLCL2 | 0.1 |

Table 3: Comparative Potency of PNU-159682

| Comparison | Fold-Increase in Potency of PNU-159682 |

| vs. Nemorubicin (MMDX) | 790 to 2,360-fold |

| vs. Doxorubicin | 2,100 to 6,420-fold |

Signaling Pathways in this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by PNU-159682, leading to apoptosis.

Caption: PNU-159682 signaling pathway to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound or its payload, PNU-159682.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of PNU-159682 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PNU-159682 stock solution (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PNU-159682 for a specified period (e.g., 1 hour), followed by washing and incubation in drug-free medium for 72 hours.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/IC70 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with PNU-159682 using propidium iodide (PI) staining.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for Chk1 Phosphorylation

This protocol is to detect the activation of Chk1 by analyzing its phosphorylation at Ser345.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Chk1.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.

Caption: Workflow for a cell cytotoxicity assay.

Caption: Logical workflow for apoptosis analysis.

Conclusion

This compound, through its highly potent payload PNU-159682, represents a compelling component for the development of next-generation ADCs. Its distinct mechanism of action, characterized by the induction of S-phase arrest and subsequent apoptosis via the DNA damage response pathway, offers a potential therapeutic strategy for a variety of cancers. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

Methodological & Application

Application Notes and Protocols for PNU-EDA-Gly5 Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. PNU-159682, a metabolite of the anthracycline nemorubicin, is an exceptionally potent DNA topoisomerase II inhibitor, demonstrating cytotoxicity several orders of magnitude greater than its parent compound and doxorubicin.[1][2][3] Its high potency makes it an attractive payload for ADCs.

This document provides a detailed protocol for the conjugation of PNU-EDA-Gly5, a derivative of PNU-159682 featuring a pentaglycine (Gly5) linker, to a monoclonal antibody. The Gly5 peptide is specifically designed for site-specific enzymatic conjugation using Sortase A, a transpeptidase from Staphylococcus aureus. This Sortase-Mediated Antibody Conjugation (SMAC) technology allows for the generation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), overcoming the heterogeneity issues associated with traditional chemical conjugation methods.[3]

Principle of Sortase-Mediated Antibody Conjugation (SMAC)

Sortase A recognizes the pentapeptide motif LPXTG (where X is any amino acid) and cleaves the peptide bond between the threonine (T) and glycine (G). The enzyme then forms a covalent intermediate with the C-terminal threonine of the recognition motif. This intermediate is subsequently resolved by the N-terminal glycine of an oligoglycine nucleophile, in this case, the Gly5 linker of this compound. This results in the formation of a stable peptide bond, covalently linking the this compound to the antibody at a predetermined site. For this protocol, the antibody must be engineered to incorporate an LPETG motif at the C-terminus of its heavy or light chains.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of PNU-159682 and ADCs constructed with this payload, as well as the achievable Drug-to-Antibody Ratio (DAR) using site-specific conjugation methods.

| Parameter | Value | Cell Line / Condition | Reference |

| Drug-to-Antibody Ratio (DAR) | ~3.2 | Sortase-mediated conjugation | |

| 1.9 | Engineered cysteine conjugation | ||

| IC50 of free PNU-159682 | 0.10 nM | BJAB.Luc (Non-Hodgkin's Lymphoma) | [1] |

| 0.020 nM | Granta-519 (Mantle Cell Lymphoma) | ||

| 0.055 nM | SuDHL4.Luc (Non-Hodgkin's Lymphoma) | ||

| 0.1 nM | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | ||

| 25 nM | SKRC-52 (Renal Cell Carcinoma, CAIX-expressing) | ||

| IC50 of Anti-CD22-PNU-159682 ADC | 0.058 nM | BJAB.Luc | |

| 0.030 nM | Granta-519 | ||

| 0.0221 nM | SuDHL4.Luc | ||

| 0.01 nM | WSU-DLCL2 | ||

| IC50 of Trastuzumab-Gly5-PNU ADC | 2.8 ng/mL | SKBR3 (HER2-overexpressing Breast Cancer) | |

| IC50 of cAC10-Gly5-PNU ADC | 1.1 ng/mL | Karpas-299 (CD30-high Non-Hodgkin's Lymphoma) |

Experimental Protocols

Materials and Reagents

-

Antibody: C-terminally LPETG-tagged monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound: Lyophilized powder.

-

Sortase A (eSrtA, pentamutant): Recombinant, purified enzyme.

-

Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

-

Stop Solution: 50 mM EDTA, pH 8.0.

-

Purification Columns: Protein A affinity column and Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).

-

Solvents: Anhydrous DMSO for reconstituting this compound.

-

Buffers for Purification: As per manufacturer's recommendations for the chosen chromatography resins.

Protocol 1: this compound Antibody Conjugation

This protocol describes the enzymatic conjugation of this compound to an LPETG-tagged antibody.

-

Preparation of Reagents:

-

Reconstitute the LPETG-tagged antibody to a final concentration of 5-10 mg/mL in the Conjugation Buffer.

-

Reconstitute this compound in anhydrous DMSO to create a 10 mM stock solution. Protect from light.

-

Dilute the Sortase A enzyme to a working concentration of 1-2 mg/mL in Conjugation Buffer.

-

-

Conjugation Reaction Setup:

-

In a sterile microcentrifuge tube, combine the LPETG-tagged antibody and this compound. A molar excess of the this compound is recommended (e.g., 10-20 fold molar excess over the antibody).

-

Add the Sortase A enzyme to the reaction mixture. A typical enzyme-to-antibody ratio is 1:5 to 1:10 (w/w).

-

The final concentration of the antibody in the reaction mixture should be between 1-5 mg/mL.

-

Gently mix the reaction components by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture at 25-37°C for 2-4 hours with gentle agitation. The optimal time and temperature may need to be determined empirically for each specific antibody.

-

-

Stopping the Reaction:

-

To stop the conjugation reaction, add the Stop Solution to a final concentration of 20 mM EDTA to chelate the Ca²⁺ ions required for Sortase A activity.

-

Protocol 2: Purification of the this compound ADC

This protocol outlines a two-step purification process to remove unconjugated antibody, excess this compound, and the Sortase A enzyme.

-

Protein A Affinity Chromatography (Capture Step):

-

Equilibrate a Protein A column with an appropriate binding buffer (e.g., PBS, pH 7.4).

-

Load the stopped conjugation reaction mixture onto the equilibrated Protein A column.

-

Wash the column with several column volumes of binding buffer to remove the Sortase A enzyme (if it does not have an Fc-binding domain), unconjugated this compound, and other reaction components.

-

Elute the ADC from the column using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

-

Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

-

Size-Exclusion Chromatography (Polishing Step):

-

Pool the neutralized fractions containing the ADC.

-

Concentrate the pooled fractions if necessary.

-

Equilibrate a size-exclusion chromatography (SEC) column with a formulation buffer (e.g., PBS, pH 7.4).

-

Load the concentrated ADC onto the SEC column.

-

Collect the fractions corresponding to the monomeric ADC peak. This step will separate the ADC from any remaining aggregates and unconjugated this compound.

-

Protocol 3: Characterization of the this compound ADC

-

Determination of Drug-to-Antibody Ratio (DAR):

-

The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

UV-Vis spectroscopy can also be used by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance maximum for PNU-159682.

-

-

Analysis of Purity and Aggregation:

-

Purity and the presence of aggregates can be assessed by Size-Exclusion Chromatography (SEC-HPLC).

-

-

In Vitro Cytotoxicity Assay:

-

The potency of the purified ADC should be evaluated in vitro using relevant cancer cell lines expressing the target antigen. A cell viability assay (e.g., MTS, XTT, or CellTiter-Glo) can be used to determine the IC50 value.

-

Visualizations

Figure 1: Experimental workflow for this compound antibody conjugation.

Figure 2: Signaling pathway for PNU-159682 ADC mechanism of action.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using PNU-EDA-Gly5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. PNU-EDA-Gly5 is a linker-payload combination designed for the synthesis of ADCs. It comprises the highly potent cytotoxic agent PNU-159682 and a hydrophilic linker, EDA-Gly5, which terminates in a primary amine for conjugation to an antibody.

PNU-159682 is a metabolite of the anthracycline nemorubicin and functions as a potent inhibitor of DNA topoisomerase II.[1][][3][4] Its mechanism of action involves intercalating into DNA and inhibiting the topoisomerase II enzyme, which leads to double-strand DNA breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[5] This distinct mode of action makes it an attractive payload for the development of novel ADCs.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of ADCs utilizing this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H54N8O17 | N/A |

| Molecular Weight | 954.93 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Reactive Group | Primary Amine (-NH2) | N/A |

Table 2: In Vitro Cytotoxicity of PNU-159682 and Derived ADCs

| Cell Line | Compound | IC50 (nM) | Reference |

| BJAB.Luc | anti-CD22-PNU-159682 ADC | 0.058 | |

| Granta-519 | anti-CD22-PNU-159682 ADC | 0.030 | |

| SuDHL4.Luc | anti-CD22-PNU-159682 ADC | 0.0221 | |

| WSU-DLCL2 | anti-CD22-PNU-159682 ADC | 0.01 | |

| SKRC-52 (CAIX-expressing) | PNU-159682 | 25 | |

| Various Human Tumor Cell Lines | PNU-159682 | 0.07 - 0.58 (IC70) |

Experimental Protocols

Protocol 1: Synthesis of ADC via Lysine Conjugation

This protocol describes a general method for conjugating this compound to a monoclonal antibody via its lysine residues. This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Hydroxysuccinimide (NHS) ester of a bifunctional linker (e.g., SMCC) if a two-step conjugation is preferred. For direct amide bond formation, a coupling agent like EDC/NHS can be used.

-

Quenching reagent (e.g., Tris-HCl)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

-

Reaction buffers and solvents

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Amine-containing buffers like Tris should be avoided.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Activation of this compound (if using a two-step approach):

-

This step is necessary if a bifunctional linker is used to first modify the antibody. For direct conjugation, proceed to step 3.

-

-

Direct Conjugation of this compound to Antibody:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

For a target DAR of 4, add a 5-10 molar excess of the activated this compound linker-payload to the antibody solution. The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to quench any unreacted linker-payload.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC) with a suitable column (e.g., Superdex 200) equilibrated in PBS.

-

Alternatively, Protein A affinity chromatography can be used, followed by buffer exchange into PBS.

-

Collect fractions corresponding to the monomeric ADC peak.

-

-

Characterization of the ADC:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Principle:

The average number of drug molecules conjugated to each antibody can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., ~495 nm for anthracyclines).

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (A280) and the payload's maximum absorbance wavelength (Apayload).

-

Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.

-

The DAR is calculated as the molar ratio of the payload to the antibody.

Note: This method provides an average DAR for the ADC population.

Visualizations

Caption: Workflow for the synthesis and characterization of an ADC.

Caption: Proposed signaling pathway of PNU-159682-based ADCs.

References

PNU-EDA-Gly5: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction